
Neodecaneperoxoic acid,1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodecaneperoxoic acid, 1,1-dimethylethyl ester, also known as tert-butyl peroxyneodecanoate, is an organic compound belonging to the class of peroxycarboxylic acids and derivatives. These compounds are characterized by the presence of a peroxy group (O-O) attached to a carboxylic acid moiety. Neodecaneperoxoic acid, 1,1-dimethylethyl ester is commonly used as an initiator in radical polymerization processes due to its ability to decompose and generate free radicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neodecaneperoxoic acid, 1,1-dimethylethyl ester can be synthesized through the reaction of neodecanoic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide compound. The general reaction scheme is as follows:
Neodecanoic acid+tert-Butyl hydroperoxide→Neodecaneperoxoic acid, 1,1-dimethylethyl ester
Industrial Production Methods
In industrial settings, the production of neodecaneperoxoic acid, 1,1-dimethylethyl ester involves large-scale reactors with stringent temperature control measures. The peroxide is often mixed with an organic solvent slurry to mitigate explosion hazards. The final product is then purified and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Neodecaneperoxoic acid, 1,1-dimethylethyl ester primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound useful as a radical initiator. The compound can also participate in oxidation reactions due to the presence of the peroxy group.
Common Reagents and Conditions
Decomposition: The compound decomposes under heat or in the presence of a catalyst to generate free radicals.
Oxidation: It can oxidize various substrates, including alkenes and alcohols, under mild conditions.
Major Products Formed
Polymerization: The decomposition of neodecaneperoxoic acid, 1,1-dimethylethyl ester generates free radicals that initiate the polymerization of vinyl monomers, leading to the formation of polymers.
Aplicaciones Científicas De Investigación
Neodecaneperoxoic acid, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in the polymerization of vinyl monomers, aiding in the synthesis of various polymers.
Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s oxidative properties has potential implications for developing new therapeutic agents.
Mecanismo De Acción
The primary mechanism of action for neodecaneperoxoic acid, 1,1-dimethylethyl ester involves the decomposition of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the substrates present in the reaction environment .
Comparación Con Compuestos Similares
Similar Compounds
- Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester
- tert-Butyl peroxybenzoate
- tert-Butyl peroxyacetate
Uniqueness
Neodecaneperoxoic acid, 1,1-dimethylethyl ester is unique due to its specific structure, which imparts distinct reactivity and stability characteristics. Compared to other peroxycarboxylic acids, it offers a balance between reactivity and stability, making it suitable for various industrial and research applications .
Propiedades
Fórmula molecular |
C14H26O4 |
|---|---|
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(5,5-dimethylhexyl)dioxirane-3-carboxylate |
InChI |
InChI=1S/C14H26O4/c1-12(2,3)9-7-8-10-14(17-18-14)11(15)16-13(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
JOIPTRRGOVGQPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCC1(OO1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


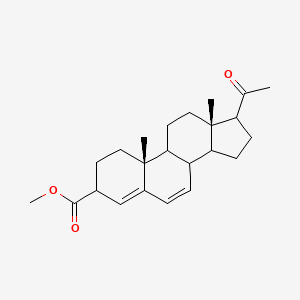
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
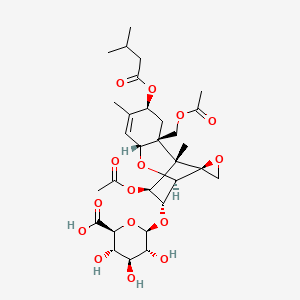
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)
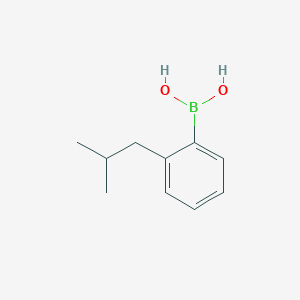
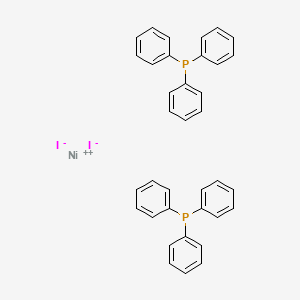
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
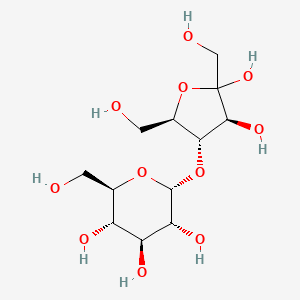
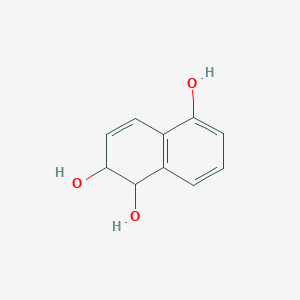
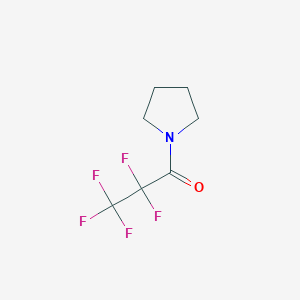

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
